molecular formula C21H26N6O2S B2441404 N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-31-1

N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2441404
CAS RN: 2034302-31-1
M. Wt: 426.54
InChI Key:
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Description

N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The compound's synthetic versatility is highlighted through regioselective electrophilic reactions, demonstrating its reactivity towards various electrophiles. Fathalla et al. (2000) explored the reactivity of a model compound, revealing that it reacts with alkyl and aryl halides to yield S-substituted derivatives. Theoretical DFT studies supported these results, further characterizing the synthesized compounds through FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy (Fathalla, Čajan, & Pazdera, 2000).

Biological Activity Prediction

Danylchenko et al. (2016) conducted a study to model the virtual library of related compounds, predicting their biological activity spectrum and acute toxicity. The research identified compounds with potential antineurotic activity, suggesting their application in treating male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically nontoxic, indicating their safety for further research (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial and Cytotoxicity Studies

El-Kazak and Ibrahim (2013) synthesized a novel series of polynuclear compounds related to the triazoloquinazoline structure. These compounds were evaluated for their antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013). Similarly, Madkour et al. (2018) synthesized novel compounds with potential antileishmanial and cytotoxic properties, providing insights into developing drugs against leishmaniasis and cancer (Madkour, El-Hashash, Salem, & Mahmoud, 2018).

properties

IUPAC Name

N-butan-2-yl-1-(cyanomethylsulfanyl)-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-5-14(4)23-18(28)15-6-7-16-17(12-15)27-20(24-25-21(27)30-11-9-22)26(19(16)29)10-8-13(2)3/h6-7,12-14H,5,8,10-11H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLSWDGDMSXROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC#N)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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